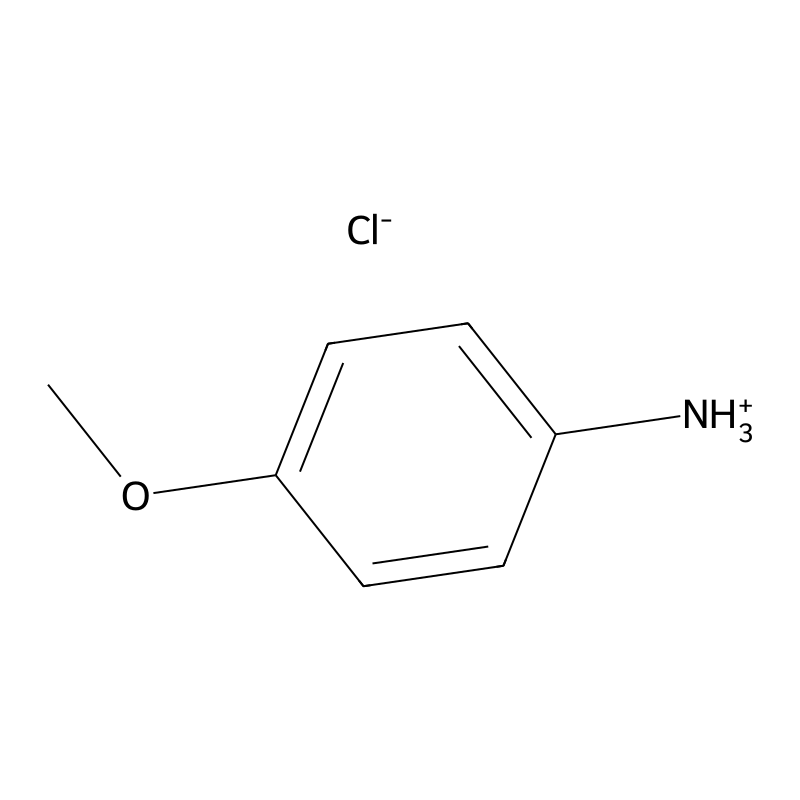

p-Anisidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Polymer Science

Specific Scientific Field: Polymer Science

Summary of the Application: p-Anisidine hydrochloride is used in the synthesis of conducting polymers, specifically poly(p-anisidine). These polymers have exceptional characteristics and versatile applications .

Methods of Application or Experimental Procedures: The synthesis of poly(p-anisidine) involves conventional oxidative polymerization of p-anisidine monomer. The effects of the concentration of the monomer, ammonium persulfate (APS), and HCl on the percentage of crystallinity are considered .

Results or Outcomes: The resultant poly(p-anisidine) displays promising electrochemical properties. The adherence of the poly(p-anisidine) layer to TiO2 nanoparticles suggests potential practical applications .

Application in Biochemical Research and Food Quality Testing

Specific Scientific Field: Biochemical Research and Food Quality Testing

Summary of the Application: p-Anisidine hydrochloride is used in biochemical research and food quality testing. It is particularly effective in detecting unsaturated aldehydes .

p-Anisidine hydrochloride is an organic compound with the chemical formula C₇H₉ClN₁O. It appears as a crystalline powder that ranges in color from off-white to gray-brown due to oxidation. This compound is a hydrochloride salt of p-anisidine, which is an aromatic amine derived from the reduction of 4-nitroanisole. The molecular weight of p-anisidine hydrochloride is approximately 159.61 g/mol, and it has a melting point between 216 °C and 219 °C. It is hygroscopic and sensitive to prolonged exposure to air and light, which can affect its stability and color .

p-Anisidine hydrochloride is a toxic compound. Here are some key safety concerns:

- Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin [].

- Skin and Eye Irritation: Causes skin and serious eye irritation [].

- Organ Damage: May cause damage to organs (specific organs not specified) upon repeated exposure [].

- Environmental Hazard: Very toxic to aquatic life with long lasting effects [].

- Condensation Reactions: It readily reacts with aldehydes and ketones to form Schiff bases, which are useful in colorimetric assays for detecting oxidation products in fats and oils .

- Acid-Base Reactions: As an acidic organic salt, it can neutralize bases, generating heat during the process .

- Oxidation: Under certain conditions, p-anisidine can undergo oxidation to form various metabolites, including p-aminophenol and N-methyl-p-anisidine .

p-Anisidine hydrochloride exhibits notable biological activity:

- Genotoxicity: It has been classified as a genotoxic agent, capable of covalently binding to DNA and proteins after metabolic activation .

- Toxicity: Acute exposure can lead to hematologic changes, anemia, and nephrotoxicity. Methaemoglobinemia has also been observed following exposure .

- Metabolism: The compound is metabolized into several products that can interact with biological macromolecules, indicating potential health risks upon exposure .

The synthesis of p-anisidine hydrochloride typically involves:

- Reduction of 4-Nitroanisole: This method employs reducing agents such as iron or tin in acidic conditions.

- Formation of Hydrochloride Salt: The base form of p-anisidine can be reacted with hydrochloric acid to yield p-anisidine hydrochloride .

Example Reactiontext4-Nitroanisole + Reducing Agent → p-Anisidinep-Anisidine + HCl → p-Anisidine Hydrochloride

text4-Nitroanisole + Reducing Agent → p-Anisidinep-Anisidine + HCl → p-Anisidine Hydrochloride

p-Anisidine hydrochloride finds applications in various fields:

- Analytical Chemistry: It serves as a reagent for detecting oxidation products in food quality testing.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Dyes and Pigments: Used in synthesizing dyes owing to its aromatic structure.

Studies indicate that p-anisidine hydrochloride interacts with various biological systems:

- Covalent Binding: It forms adducts with DNA and proteins post-metabolism, raising concerns regarding its mutagenic potential .

- Metabolic Pathways: Research shows that it undergoes O-demethylation and N-methylation, leading to different metabolites that may possess varying biological effects .

Several compounds share structural similarities with p-anisidine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| o-Anisidine | C₇H₉N₁O | Isomer with different positioning of the methoxy group; used in dye production. |

| 4-Ethoxyaniline | C₈H₁₁N₁O | Contains an ethoxy group instead of a methoxy group; less toxic compared to p-anisidine. |

| o-Toluidine | C₇H₉N | Similar structure but lacks the methoxy group; used in dye synthesis. |

Uniqueness of p-Anisidine Hydrochloride

p-Anisidine hydrochloride's unique properties stem from its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Its ability to form Schiff bases makes it particularly useful in analytical applications related to food quality.

Physical Description

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard